molecular formula C46H54O16 B1667080 Bimosiamose CAS No. 187269-40-5

Bimosiamose

Katalognummer: B1667080
CAS-Nummer: 187269-40-5
Molekulargewicht: 862.9 g/mol
InChI-Schlüssel: RYWCQJDEHXJHRI-XJMXIVSISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TBC-1269, auch bekannt als Bimosiamose, ist ein nicht-oligosaccharidischer Pan-Selectin-Antagonist. Es ist bekannt für seine Fähigkeit, die Interaktion zwischen Selectinen und ihren Liganden zu hemmen, was eine entscheidende Rolle bei der Entzündungsreaktion spielt. Selectine sind Zell-Adhäsionsmoleküle, die das anfängliche Abrollen von Leukozyten auf dem Endothel vermitteln, ein kritischer Schritt bei der Rekrutierung von Leukozyten an Entzündungsstellen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TBC-1269 umfasst mehrere wichtige Schritte:

    Friedel-Crafts-Kondensation: Der Prozess beginnt mit der Friedel-Crafts-Kondensation von 2-(2’-Methoxybiphenyl-3-yl)essigsäure mit Adipoylchlorid in Gegenwart von Aluminiumchlorid in Dichlormethan. Diese Reaktion bildet ein Addukt.

    Reduktion: Das Addukt wird unter Verwendung von Lithiumhydroxid und Hydrazin oder alternativ mit Triethylsilan, Trifluoressigsäure und Bortrifluoridetherat oder mit Wasserstoff, Palladiumhydroxid und Bortribromid an beiden Carbonylgruppen reduziert.

    Spaltung der Methoxygruppen: Die Methoxygruppen werden unter Verwendung von Bortribromid in Dichlormethan gespalten, um eine Bisphenolverbindung zu erhalten.

    Kondensation mit Alpha-D-Mannosepentaacetat: Die Bisphenolverbindung wird dann mit Alpha-D-Mannosepentaacetat unter Verwendung von Bortrifluoridetherat in Dichlorethan kondensiert, um ein Bisglycosid zu bilden.

    Hydrolyse: Schließlich wird das Bisglycosid mit Lithiumhydroxid in Wasser hydrolysiert, um das Zielbismannopyranosid zu erzeugen.

Industrielle Produktionsmethoden

Die industrielle Produktion von TBC-1269 folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflussverfahren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

TBC-1269 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen im Molekül zu modifizieren.

    Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der phenolischen und glykosidischen Gruppen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

    Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Alkylhalogenide und Acylchloride.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion Alkohole oder Amine ergeben kann.

Wissenschaftliche Forschungsanwendungen

TBC-1269 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

TBC-1269 übt seine Wirkungen aus, indem es die Interaktion zwischen Selectinen und ihren Liganden hemmt. Diese Hemmung verhindert das anfängliche Abrollen von Leukozyten auf dem Endothel, wodurch die Leukozytenrekrutierung an Entzündungsstellen reduziert wird. Zu den molekularen Zielen von TBC-1269 gehören E-Selectin, P-Selectin und L-Selectin, mit Hemmkonzentrationen (IC50) von 88 Mikromolar, 20 Mikromolar bzw. 86 Mikromolar .

Wissenschaftliche Forschungsanwendungen

TBC-1269 has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Bimosiamose is a synthetic pan-selectin antagonist that primarily targets E-, P-, and L-selectin . These selectins play a crucial role in the adhesion of neutrophils, eosinophils, and lymphocytes under static and dynamic flow conditions .

Mode of Action

This compound operates by inhibiting the initial rolling phase of immune cell recruitment, which is mediated by its targets, the E-, P-, and L-selectins . This inhibition blocks the adhesion of neutrophils, eosinophils, and lymphocytes, thereby reducing inflammation .

Biochemical Pathways

It is known that the drug’s action on selectins disrupts the recruitment and activation of inflammatory cells . This disruption can lead to downstream effects such as reduced inflammation.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy males. After intravenous administration, the maximum plasma concentration was achieved within 0.36 hours, and the elimination half-life was approximately 4.1 hours . The systemic bioavailability of this compound after inhalation is low .

Result of Action

This compound has shown anti-inflammatory efficacy in various animal models, including models of lung inflammation . In a clinical trial involving patients with chronic obstructive pulmonary disease (COPD), treatment with this compound led to a reduction in the absolute numbers of non-squamous cells, neutrophils, lymphocytes, eosinophils, and macrophages, as well as a decrease in the levels of interleukin-8, matrix-metalloproteinase-9, and myeloperoxidase .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the method of administration can affect the drug’s efficacy. In a clinical trial, this compound was inhaled by patients using a breath-actuated nebulizer for 28 days, which led to an attenuation of airway inflammation . .

Biochemische Analyse

Biochemical Properties

Bimosiamose plays a crucial role in biochemical reactions by inhibiting selectins, which are cell adhesion molecules involved in the inflammatory response. It interacts with E-selectin, P-selectin, and L-selectin, with inhibition constants (IC50) of 88 µM, 20 µM, and 86 µM, respectively . These interactions prevent the binding of leukocytes to the endothelium, thereby reducing leukocyte migration to sites of inflammation.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It reduces the adhesion of HL-60 cells to E- and P-selectin, which is crucial for leukocyte migration . In patients with chronic obstructive pulmonary disease (COPD), this compound inhalation led to a reduction in the absolute numbers of non-squamous cells, neutrophils, lymphocytes, eosinophils, and macrophages in induced sputum . This indicates its potential to attenuate airway inflammation and improve lung function.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to selectins, thereby inhibiting their interaction with leukocytes. This inhibition prevents the rolling and adhesion of leukocytes on the endothelium, a critical step in the inflammatory response. By blocking these interactions, this compound reduces leukocyte migration and subsequent inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. In a Phase I trial, this compound was administered by inhalation to healthy males, and it was well tolerated up to a dose of 70 mg . The compound was detected in plasma at doses of 50 mg or higher, indicating its systemic bioavailability. Over a 28-day period, this compound inhalation led to a reduction in inflammatory cells and markers in COPD patients .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with a greater reduction in inflammatory markers and cells. At the highest dose of 140 mg in a dose-escalation study, adverse events were more frequent . This suggests a threshold effect, where the benefits of this compound are maximized at certain dosages, beyond which adverse effects may occur.

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation. It interacts with selectins, which are key players in the inflammatory response. By inhibiting selectins, this compound affects the metabolic flux of inflammatory cells, reducing their migration and activity at sites of inflammation .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through inhalation. It is administered via a nebulizer, allowing for direct delivery to the respiratory tract . This method of administration ensures that this compound reaches the target tissues effectively, reducing systemic exposure and potential side effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the respiratory tract when administered by inhalation. It targets the endothelial cells lining the airways, where it inhibits selectin-mediated leukocyte adhesion . This localization is crucial for its anti-inflammatory effects, as it directly impacts the sites of inflammation in the respiratory system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TBC-1269 involves several key steps:

    Friedel-Crafts Condensation: The process begins with the Friedel-Crafts condensation of 2-(2’-methoxybiphenyl-3-yl)acetic acid with adipoyl dichloride in the presence of aluminum chloride in dichloromethane. This reaction forms an adduct.

    Reduction: The adduct undergoes reduction of both carbonyl groups using lithium hydroxide and hydrazine, or alternatively with triethylsilane, trifluoroacetic acid, and boron trifluoride etherate, or with hydrogen, palladium hydroxide, and boron tribromide.

    Cleavage of Methoxy Groups: The methoxy groups are cleaved using boron tribromide in dichloromethane to yield a bis phenolic compound.

    Condensation with Alpha-D-Mannose Pentaacetate: The bis phenolic compound is then condensed with alpha-D-mannose pentaacetate using boron trifluoride etherate in dichloroethane to form a bis glycoside.

    Hydrolysis: Finally, the bis glycoside is hydrolyzed with lithium hydroxide in water to produce the target bis mannopyranoside.

Industrial Production Methods

The industrial production of TBC-1269 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

TBC-1269 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, particularly involving the phenolic and glycosidic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    GMI-1070: Ein weiterer Pan-Selectin-Antagonist mit ähnlichen entzündungshemmenden Eigenschaften.

    Uproleselan: Ein spezifischer E-Selectin-Antagonist, der zur Behandlung der akuten myeloischen Leukämie verwendet wird.

    Rivipansel: Ein Pan-Selectin-Antagonist, der zur Behandlung von vaso-okklusiven Krisen bei Sichelzellkrankheit verwendet wird.

Einzigartigkeit von TBC-1269

TBC-1269 ist aufgrund seiner nicht-oligosaccharidischen Struktur einzigartig, die es von anderen Selectin-Antagonisten unterscheidet, die typischerweise Oligosaccharide sind. Diese einzigartige Struktur trägt zu seinen spezifischen Bindungseigenschaften und entzündungshemmenden Wirkungen bei .

Eigenschaften

IUPAC Name

2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWCQJDEHXJHRI-XJMXIVSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H54O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048783
Record name Bimosiamose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187269-40-5
Record name Bimosiamose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187269-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bimosiamose [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimosiamose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bimosiamose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIMOSIAMOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97B5KCW80W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.